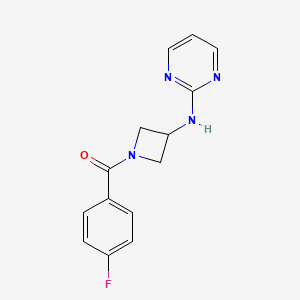

(4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

描述

(4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a small-molecule compound featuring a methanone core linked to a 4-fluorophenyl group and a 3-(pyrimidin-2-ylamino)azetidine moiety. The 4-fluorophenyl group enhances lipophilicity and may influence target binding via halogen interactions. This compound is structurally related to pharmacologically active molecules targeting enzymes or receptors, such as monoacylglycerol lipase (MAGL) or metabotropic glutamate receptors (mGluRs) .

属性

IUPAC Name |

(4-fluorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O/c15-11-4-2-10(3-5-11)13(20)19-8-12(9-19)18-14-16-6-1-7-17-14/h1-7,12H,8-9H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWHIXKDRGWMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)F)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of (4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the azetidinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the pyrimidin-2-ylamino group: This step often involves nucleophilic substitution reactions where the pyrimidine derivative is introduced.

Attachment of the fluorophenyl group: This can be done using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the fluorophenyl moiety.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

化学反应分析

(4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield various intermediate products.

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

Medicine: Research indicates its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

作用机制

The mechanism of action of (4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes such as signal transduction, metabolism, and cellular communication.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several analogues, including:

- Key Structural Differences: JNJ-42226314 replaces the pyrimidin-2-ylamino group with a thiazole-carbonyl-piperazine moiety, enhancing MAGL binding via π-π stacking and hydrogen bonding . ADX47273 substitutes the azetidine ring with a piperidine scaffold and incorporates an oxadiazole group, favoring mGluR5 modulation . CID-49671233 lacks the azetidine core entirely, instead featuring pyridazinone and pyrimidinone rings, which may reduce conformational rigidity .

Pharmacological and Biochemical Comparisons

- MAGL Inhibition: JNJ-42226314 exhibits IC₅₀ values <10 nM for MAGL, with >100-fold selectivity over other serine hydrolases. In contrast, the pyrimidin-2-ylamino group in the target compound may reduce potency due to steric hindrance but improve solubility . ADX47273 lacks MAGL activity but shows EC₅₀ = 160 nM for mGluR5 potentiation, highlighting the critical role of the oxadiazole group for receptor specificity .

Physicochemical Properties :

- Target Compound : Molecular weight ~349.36 g/mol (calculated from C₁₉H₁₆FN₅O). LogP ~2.8 (estimated), suggesting moderate blood-brain barrier penetration.

- JNJ-42226314 : Higher molecular weight (~576.6 g/mol) due to the indole-thiazole substituents, with LogP ~4.2, indicating enhanced lipophilicity .

生物活性

(4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidinone Ring : Cyclization of appropriate precursors is performed under controlled conditions.

- Introduction of the Pyrimidin-2-ylamino Group : This is achieved through nucleophilic substitution reactions.

- Attachment of the Fluorophenyl Group : Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used for this step.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit certain enzymes by binding to their active sites, thereby modulating various biological pathways such as signal transduction and metabolism.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyridazinones have demonstrated their ability to inhibit monoamine oxidase (MAO), which is linked to neurodegenerative disorders such as Alzheimer's disease .

Enzyme Inhibition

The compound has shown potential as a biochemical probe for studying enzyme activities. It may serve as an inhibitor for various enzymes involved in metabolic pathways. The structure suggests that it could interact effectively with active sites of these enzymes, leading to inhibition and subsequent therapeutic effects.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-Fluorophenyl)(3-(pyrimidin-2-ylamino)pyrrolidin-1-yl)methanone | Pyrrolidine ring | Varying enzyme inhibition |

| (4-Fluorophenyl)(3-(pyrimidin-2-ylamino)piperidin-1-yl)methanone | Piperidine ring | Enhanced binding affinity |

| (4-Fluorophenyl)(3-(pyrimidin-2-ylamino)morpholin-1-yl)methanone | Morpholine ring | Different interaction dynamics |

Case Studies

Recent studies have focused on the pharmacological profiles of derivatives containing similar structural motifs. For example, pyridazinones have been evaluated for their MAO inhibitory activities, revealing IC50 values that indicate potent inhibitory effects against MAO-B . Such findings suggest that modifications in the structure can lead to enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。